![molecular formula C16H27N5O4S B11187329 N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11187329.png)
N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide
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Overview
Description
N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a triazine ring with a dimethylamino propyl group and a benzenesulfonamide moiety, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a solvent such as dimethylbenzene and a catalyst like triphenylphosphine . The reaction mixture is heated to a specific temperature (e.g., 130°C) and stirred for an extended period (e.g., 20 hours) under an inert atmosphere (e.g., nitrogen) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like refluxing in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing triazine and sulfonamide moieties exhibit promising anticancer activity. For instance, derivatives of triazine-sulfonamide hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
A notable study synthesized a series of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methylbenzenesulfonamides. These compounds demonstrated significant cytotoxicity with IC50 values below 100 μM in the aforementioned cancer cell lines. The mechanism of action involved the induction of apoptosis through the disruption of mitochondrial membrane potential and the translocation of phosphatidylserine .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazine-sulfonamide derivatives has been extensively studied to optimize their anticancer properties. Research has shown that modifications in the substituents on the triazine ring can significantly influence biological activity. For example, the introduction of naphthyl groups in certain derivatives was found to enhance cytotoxic effects against cancer cells .
Quantitative structure–activity relationship (QSAR) models have also been developed to predict the biological activity of these compounds based on their chemical structure. These models assist in identifying key structural features that contribute to enhanced anticancer efficacy .
Synthesis Techniques
The synthesis of N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide involves several synthetic routes that typically include:
- Condensation Reactions : These reactions are crucial for forming the triazine ring and sulfonamide linkage.
- Functionalization : Further functionalization allows for the introduction of various substituents that can enhance biological activity.
For example, a common synthetic pathway involves reacting aminoguanidines with appropriate phenylglyoxal hydrates under acidic conditions to yield sulfonamide derivatives .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
Study | Compound | Cell Lines Tested | IC50 Values | Mechanism of Action |
---|---|---|---|---|
Study A | Triazine-Sulfonamide Derivative 1 | HCT-116 | 75 μM | Apoptosis induction |
Study B | Triazine-Sulfonamide Derivative 2 | HeLa | 50 μM | Mitochondrial disruption |
Study C | Triazine-Sulfonamide Derivative 3 | MCF-7 | 90 μM | Cell cycle arrest |
These studies collectively demonstrate that modifications to the core structure can lead to significant differences in anticancer activity.
Mechanism of Action
The mechanism of action of N1-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A related compound with similar structural features but different functional groups.
N,N-Dimethylaminopropylamine: Another similar compound used in the synthesis of surfactants and other chemicals.
Uniqueness
N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is unique due to its combination of a triazine ring, dimethylamino propyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structural components suggest a range of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound by summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a tetrahydrotriazine core linked to a dimethoxybenzenesulfonamide moiety. Its molecular formula is C15H22N4O4S, with a molecular weight of 358.43 g/mol. The presence of the dimethylamino group is significant for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group is known to interfere with bacterial folate synthesis, leading to bacteriostatic effects.
- Anticancer Potential : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. Research suggests that the tetrahydrotriazine moiety may enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Sulfonamides are recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines may contribute to its therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of dihydropteroate synthase, crucial for bacterial growth.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound induced significant apoptosis through mitochondrial pathways. The compound's efficacy was compared with standard chemotherapeutics, revealing enhanced cytotoxicity at lower concentrations.
Case Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects highlighted the compound's ability to reduce edema in animal models. It was found to significantly lower levels of TNF-alpha and IL-6 in serum after administration.
Research Findings
Recent studies have emphasized the need for further exploration into the pharmacokinetics and bioavailability of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile will be crucial for developing it as a therapeutic agent.
Properties
Molecular Formula |
C16H27N5O4S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-[3-(dimethylamino)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H27N5O4S/c1-20(2)8-5-9-21-11-17-16(18-12-21)19-26(22,23)13-6-7-14(24-3)15(10-13)25-4/h6-7,10H,5,8-9,11-12H2,1-4H3,(H2,17,18,19) |
InChI Key |
WUNCFZAYDXQYCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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